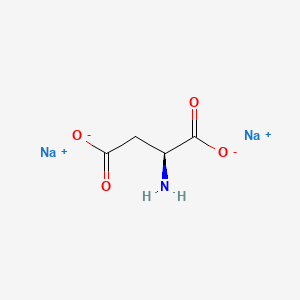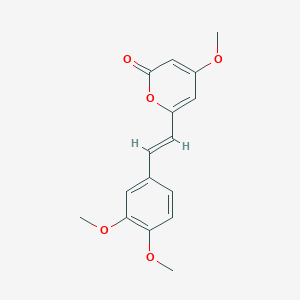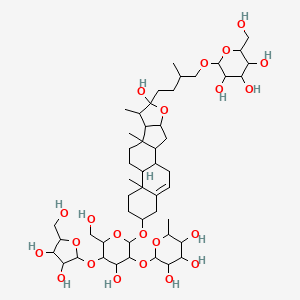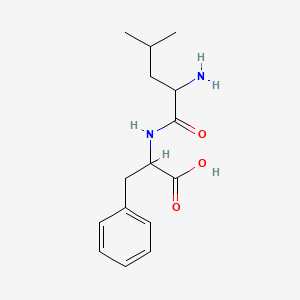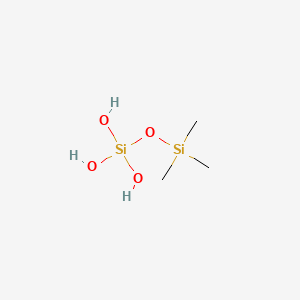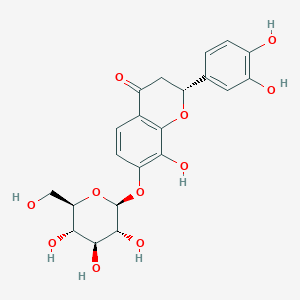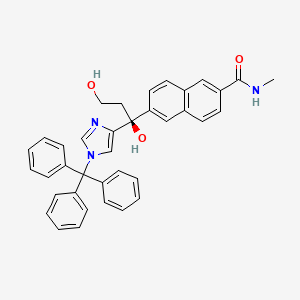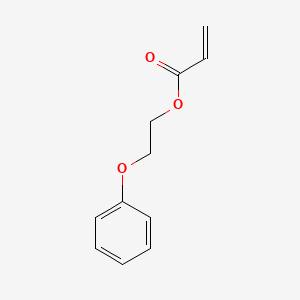
1,3-Cyclopentanediol
描述
1,3-Cyclopentanediol is an organic compound with the molecular formula C5H10O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring. This compound exists as a mixture of cis and trans isomers, which differ in the spatial arrangement of the hydroxyl groups around the cyclopentane ring.
作用机制
Target of Action
1,3-Cyclopentanediol is a chemical compound with the molecular formula C5H10O2 . It is used in various industrial applications, including the synthesis of polyesters . .
Mode of Action
The mode of action of this compound is primarily through its role as a monomer in the synthesis of polyurethane . It is synthesized through the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation . The presence of a small amount of base catalysts is beneficial for this rearrangement .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of polyurethane . The compound is involved in the rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, which is then hydrogenated to form this compound . This process affects the biochemical pathways related to the synthesis of polyurethane.
Result of Action
The result of the action of this compound is the formation of polyurethane, a type of polymer . Polyurethane is used in various applications, including the production of flexible foams, rigid foams, coatings, adhesives, sealants, and elastomers.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of catalysts . For instance, trans-1,3-cyclopentanediol exhibits good thermal stability up to 200°C . The presence of a small amount of base catalysts is beneficial for the aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone .
生化分析
Biochemical Properties
1,3-Cyclopentanediol plays a significant role in biochemical reactions, particularly in the synthesis of polyesters and cyclic carbonyl compounds . It interacts with various enzymes and proteins, facilitating the formation of ester bonds and other chemical linkages. The compound’s hydroxyl groups are reactive sites for enzymatic interactions, leading to the formation of complex biomolecules. For instance, this compound can undergo dehydration reactions, resulting in the formation of double bond end-groups that facilitate cross-linking through Diels–Alder reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit good thermal stability up to 200°C, which is crucial for maintaining cellular function under varying temperature conditions . The compound’s interaction with cellular proteins and enzymes can lead to changes in gene expression, affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s hydroxyl groups serve as binding sites for enzymes, facilitating the formation of ester bonds and other chemical linkages . Additionally, this compound can undergo dehydration reactions, leading to the formation of double bond end-groups that facilitate cross-linking through Diels–Alder reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound exhibits good thermal stability up to 200°C, but thermal dehydration of the alcohol end-groups occurs upon further heating . This degradation can lead to the formation of carboxylic acid end-groups and 3-cyclopentenol, which can affect the compound’s long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and gene expression. At higher doses, it may lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate chemical reactions. The compound’s hydroxyl groups serve as reactive sites for enzymatic interactions, leading to the formation of complex biomolecules . Additionally, this compound can undergo dehydration reactions, resulting in the formation of double bond end-groups that facilitate cross-linking through Diels–Alder reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s hydroxyl groups serve as binding sites for transporters, enabling its movement across cellular membranes.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s hydroxyl groups serve as binding sites for targeting signals, facilitating its localization to specific cellular compartments . This localization can affect the compound’s activity and function within the cell.
准备方法
1,3-Cyclopentanediol can be synthesized through several methods:
-
Aqueous Phase Rearrangement and Hydrogenation
Starting Material: Furfuryl alcohol
Process: The aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by hydrogenation.
Catalysts: Base catalysts such as MgAl-HT and RANEY® Ni.
Solvent: Tetrahydrofuran
-
Ruthenium Catalyst Method
Starting Material: 4-Hydroxy-2-cyclopentenone
Process: Addition of a ruthenium catalyst, from which the surface oxide layer has been removed.
Conditions: Single-step reaction.
化学反应分析
1,3-Cyclopentanediol undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation can lead to the formation of cyclopentanedione or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride.
Products: Reduction can yield cyclopentanol derivatives.
-
Substitution
Reagents: Nucleophiles such as halides or amines.
Products: Substitution reactions can produce various substituted cyclopentanediol compounds.
科学研究应用
1,3-Cyclopentanediol has several scientific research applications:
-
Polymer Synthesis
- Used as a monomer in the synthesis of polyesters and polyurethanes.
- Exhibits good thermal stability and can be polymerized under thin-film polycondensation conditions .
-
Chiral Resolution
-
Biobased Materials
相似化合物的比较
1,3-Cyclopentanediol can be compared with other similar compounds:
-
1,2-Cyclopentanediol
- Differing in the position of hydroxyl groups, 1,2-Cyclopentanediol has hydroxyl groups on adjacent carbon atoms.
- Used in different synthetic applications and exhibits distinct reactivity.
-
1,4-Cyclohexanediol
- Contains a six-membered ring with hydroxyl groups on the first and fourth carbon atoms.
- Used in the synthesis of various polymers and chemical intermediates .
-
1,3-Cyclopentanedione
- An oxidized derivative of this compound with carbonyl groups replacing the hydroxyl groups.
- Used in different chemical syntheses and exhibits unique reactivity .
This compound stands out due to its unique combination of thermal stability, reactivity, and potential for renewable synthesis, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
cyclopentane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-1-2-5(7)3-4/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUPJBRGQCEZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871255 | |
| Record name | Cyclopentane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59719-74-3, 16326-97-9 | |
| Record name | 1,3-Cyclopentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59719-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Cyclopentanediol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane-1,3-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059719743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 59719-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1,3-cyclopentanediol and what are its potential applications?
A1: this compound is a cyclic diol with potential applications as a monomer in polymer synthesis. It has been successfully used in the production of polyurethane. [] This compound holds promise as a renewable building block for various materials. []
Q2: Can you describe a cost-effective method for synthesizing this compound?
A2: A novel route utilizes furfuryl alcohol, a lignocellulose derivative, as the starting material. The process involves an aqueous phase rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, facilitated by a base catalyst. This intermediate is then hydrogenated to this compound. High overall carbon yields (up to 72%) have been achieved using readily available catalysts like MgAl-HT and Raney® nickel. [, ]
Q3: What role do base catalysts play in the synthesis of this compound from furfuryl alcohol?
A3: Base catalysts enhance the synthesis by suppressing the formation of levulinic acid, a byproduct that can promote furfuryl alcohol polymerization, thus diminishing the yield of the desired this compound. []
Q4: Does the choice of solvent influence the hydrogenation of 4-hydroxycyclopent-2-enone to this compound?
A4: Yes, the solvent has a significant impact. Using tetrahydrofuran as the solvent resulted in higher carbon yields of this compound compared to other solvents. []
Q5: How does the stereochemistry of this compound affect its applications in polymer synthesis?
A5: The cis and trans isomers of this compound exhibit different thermal stabilities during polymerization. Trans-1,3-cyclopentanediol shows good stability up to 200°C, while the cis isomer undergoes dehydration reactions at lower temperatures (180°C), potentially impacting the final polymer properties. []
Q6: Can this compound be used to synthesize polymers other than polyurethane?
A6: Research has focused on its use in polyester synthesis. Small-scale polycondensation reactions using trimer pre-polyesters derived from this compound and acid chlorides have been explored. [, ]
Q7: What are the challenges associated with using this compound in polymer synthesis?
A7: The thermal stability of this compound, particularly the cis isomer, poses a challenge. Dehydration and cross-linking reactions at elevated temperatures can complicate the polymerization process and influence the final polymer properties. []
Q8: Has this compound been explored as a building block for applications beyond polymers?
A8: Yes, its potential extends beyond polymers. Research highlights its use as a chiral auxiliary in lipase-catalyzed alcoholysis and aminolysis reactions, demonstrating its versatility in organic synthesis. []
Q9: Are there any known biological activities associated with this compound or its derivatives?
A9: While this compound itself hasn't been extensively studied for biological activity, a hydroxymethyl-cis-1,3-cyclopentenediol building block has shown promise in synthesizing natural and non-natural products with biological activity. []
Q10: What analytical techniques are commonly used to characterize and study this compound?
A10: Gas chromatography-mass spectrometry (GC-MS) is a common technique for analyzing this compound. [] For studying its incorporation into polymers, techniques like thermogravimetric analysis (TGA) are employed to assess thermal stability and potential side reactions. []
Q11: Are there any environmental concerns associated with this compound?
A11: While specific data on the environmental impact of this compound is limited, its potential as a renewable building block derived from lignocellulose suggests a more sustainable profile compared to traditional petroleum-based alternatives. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride](/img/structure/B3029154.png)

